An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine-d5 Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Phenoxybenzamine-d5 Hydrochloride. The inclusion of a deuterium-labeled internal standard is pivotal for quantitative studies in drug development and clinical research, ensuring accuracy and precision in analytical methodologies. This document outlines its physicochemical characteristics, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
Phenoxybenzamine-d5 Hydrochloride is the deuterated analog of Phenoxybenzamine Hydrochloride, a non-selective, irreversible alpha-adrenoceptor antagonist. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantification of the parent drug by mass spectrometry-based assays.[1][2]
Table 1: Physicochemical Properties of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride
| Property | Phenoxybenzamine-d5 Hydrochloride | Phenoxybenzamine Hydrochloride |
| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride |
| CAS Number | 1329838-45-0 | 63-92-3 |
| Molecular Formula | C₁₈H₁₈D₅Cl₂NO | C₁₈H₂₂ClNO·HCl |
| Molecular Weight | 345.32 g/mol | 340.29 g/mol [3] |
| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 137.5°C to 140°C[4] |
| pKa | Not explicitly reported; expected to be similar to the non-deuterated form. | 7.89 (Strongest Basic)[5] |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.3 mg/mL | Freely soluble in ethanol (96%) and insoluble in diethyl ether.[3] |
| Appearance | Solid | White to almost white crystalline powder[3] |
Mechanism of Action: Alpha-Adrenergic Blockade
Phenoxybenzamine acts as a non-selective and irreversible antagonist at α₁ and α₂-adrenergic receptors.[3] This blockade is achieved through the formation of a reactive aziridinium ion intermediate, which covalently binds to the receptors, leading to a long-lasting "chemical sympathectomy".[3]
The primary therapeutic effects of phenoxybenzamine, such as vasodilation and a decrease in blood pressure, are mediated through the blockade of α₁-adrenoceptors on vascular smooth muscle.
Signaling Pathway of α₁-Adrenoceptor Blockade
The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[6] Antagonism by phenoxybenzamine inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.
Caption: Signaling pathway of α₁-adrenoceptor blockade by Phenoxybenzamine-d5 Hydrochloride.
Experimental Protocols
Phenoxybenzamine-d5 Hydrochloride is primarily utilized as an internal standard in analytical methods for the quantification of phenoxybenzamine in biological matrices. Below are generalized protocols for common analytical techniques.
Synthesis of Phenoxybenzamine Hydrochloride
A common synthetic route for phenoxybenzamine hydrochloride involves several key steps, which can be adapted for the synthesis of the deuterated analog by using a deuterated starting material, such as benzyl-d5-amine. A general synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Phenoxybenzamine-d5 Hydrochloride.
A representative synthetic procedure is as follows:
-
Synthesis of N-(phenoxyisopropyl)-N-benzyl ethanolamine: N-(phenoxy isopropyl)-ethanolamine is reacted with benzyl chloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The mixture is refluxed for an extended period (e.g., 20 hours). After reaction completion, the solvent is removed, and the crude product is extracted.[6]
-
Synthesis of Phenoxybenzamine Hydrochloride: The N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in a solvent such as dichloromethane. A chlorinating agent, like thionyl chloride, is added slowly at a reduced temperature (0-5°C). The reaction is stirred for a couple of hours at room temperature, followed by concentration under reduced pressure. The final product is then precipitated from a solvent like acetone, filtered, and dried to yield pure Phenoxybenzamine hydrochloride.[6]
For the synthesis of the d5 analog, deuterated benzyl chloride would be used in the first step.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis of phenoxybenzamine and its impurities. A general protocol is provided below.
Table 2: HPLC Method Parameters for Phenoxybenzamine Analysis
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm)[4][7] |
| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 55:45 v/v). The buffer can be prepared by dissolving monobasic sodium phosphate in water.[7] An alternative mobile phase is methanol-water (80:20 v/v).[4] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection | UV detector at 268 nm or 272 nm[4][7] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Standard Preparation | A known concentration of Phenoxybenzamine Hydrochloride Reference Standard (and Phenoxybenzamine-d5 HCl as internal standard) is prepared in the mobile phase or a suitable solvent like acetonitrile.[7] |
| Sample Preparation | The sample containing phenoxybenzamine is dissolved in the mobile phase or acetonitrile to a suitable concentration.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the definitive identification and quantification of phenoxybenzamine, with the d5-labeled compound serving as an excellent internal standard.
Table 3: GC-MS Method Parameters for Phenoxybenzamine Analysis
| Parameter | Description |
| GC Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Oven Temperature Program | A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. |
| Injector | Split/splitless injector, typically operated in splitless mode for trace analysis. |
| Injector Temperature | e.g., 280°C. |
| MS Interface Temperature | e.g., 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or ion trap. |
| Scan Mode | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of phenoxybenzamine and its d5 analog. |
| Sample Preparation | Samples are typically extracted with an organic solvent and may require derivatization, although direct analysis is often possible. The extract is then concentrated and reconstituted in a suitable solvent for injection. |
Conclusion
Phenoxybenzamine-d5 Hydrochloride is an indispensable tool for researchers and professionals in the field of drug development and clinical analysis. Its stable isotope labeling allows for robust and accurate quantification of phenoxybenzamine in various biological matrices. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies, as detailed in this guide, is crucial for its effective application in research and development.
References
- 1. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. HPLC determination of hydrochloride phenoxybenzamine tablets and ...: Ingenta Connect [ingentaconnect.com]
- 5. Separation of Phenoxybenzamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]
